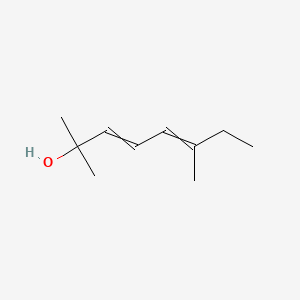
(E)-isoocimenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-isoocimenol is a naturally occurring organic compound classified as a monoterpenoid alcohol It is known for its pleasant aroma and is commonly found in various essential oils, including those derived from plants such as basil, mint, and lemongrass
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-isoocimenol typically involves the isomerization of ocimenol. One common method includes the use of acid catalysts to facilitate the isomerization process. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the selective formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of essential oils from plants known to contain the compound. The extraction process may involve steam distillation or solvent extraction, followed by purification techniques such as fractional distillation or chromatography to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-isoocimenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of isoocimenone or isoocimenal.
Reduction: Formation of isoocimene.
Substitution: Formation of isoocimenyl halides or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The biological effects of (E)-isoocimenol are attributed to its interaction with cellular targets and pathways. The compound is known to modulate oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, this compound may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Linalool: Another monoterpenoid alcohol with a similar structure and aroma.
Geraniol: A monoterpenoid alcohol known for its rose-like scent.
Citronellol: A monoterpenoid alcohol with a lemon-like fragrance.
Uniqueness of (E)-isoocimenol
This compound is unique due to its specific isomeric form, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its presence in various essential oils make it a valuable compound for both scientific research and industrial applications.
Properties
CAS No. |
70469-51-1 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3 |
InChI Key |
BOGURUDKGWMRHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC=CC(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


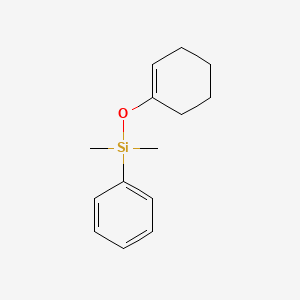

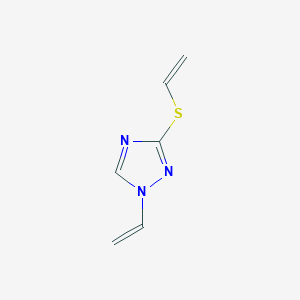
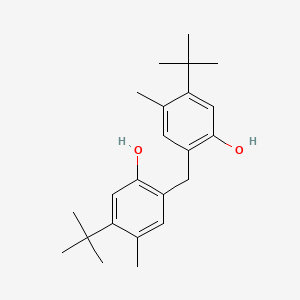
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
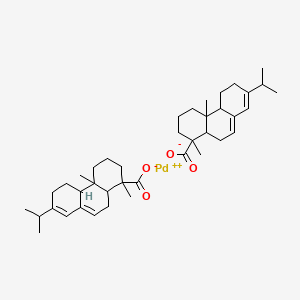
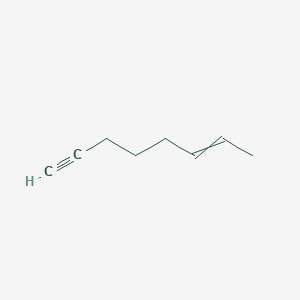
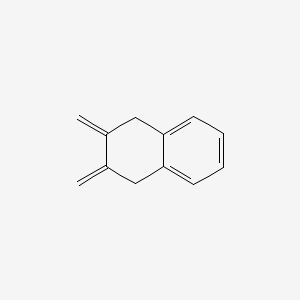

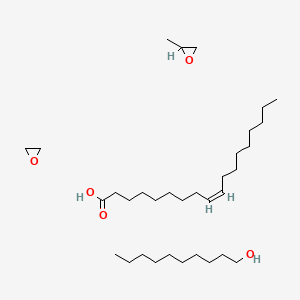
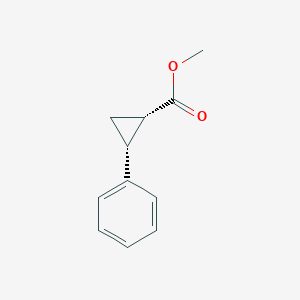
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
